molecular formula C14H17ClN2OS B1376584 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride CAS No. 1423024-02-5

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

Cat. No.: B1376584
CAS No.: 1423024-02-5
M. Wt: 296.8 g/mol
InChI Key: FJAZKTQBIDNSQF-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol. This compound is characterized by its unique structure, which includes an amino group, a methyl group, a phenyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride typically involves the following steps:

  • Formation of the Acetamide Backbone: : The starting materials, such as phenylacetic acid and thiophen-3-ylmethylamine, are reacted under controlled conditions to form the acetamide backbone.

  • Introduction of the Amino Group: : The acetamide backbone is then treated with an appropriate amine source to introduce the amino group.

  • Methylation: : The amino group is methylated using a methylating agent, such as methyl iodide, to form the N-methyl derivative.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at the amino or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: : Reduction reactions can produce amines or alcohols.

  • Substitution Products: : Substitution reactions can yield a variety of derivatives, including N-alkylated or N-acylated compounds.

Scientific Research Applications

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biomolecules and its potential as a pharmacological agent.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and its potential therapeutic benefits.

Comparison with Similar Compounds

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:

  • 2-Amino-N-ethyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

  • 2-Amino-N-methyl-2-phenyl-N-(benzyl)acetamide hydrochloride

  • 2-Amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide hydrochloride

Properties

IUPAC Name

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZKTQBIDNSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-02-5
Record name Benzeneacetamide, α-amino-N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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